2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide
Description
This compound features a 3-chlorophenyl-substituted imidazole core connected via a sulfanyl (-S-) bridge to an acetamide group, which is further functionalized with a cyclohexyl moiety. The cyclohexyl group likely improves metabolic stability and modulates solubility .
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3OS/c18-13-5-4-8-15(11-13)21-10-9-19-17(21)23-12-16(22)20-14-6-2-1-3-7-14/h4-5,8-11,14H,1-3,6-7,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESCTXWUHLVGEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Imidazole Core
The imidazole ring synthesis typically employs the Debus-Radziszewski condensation, where glyoxal (40% aqueous solution), ammonium acetate, and paraformaldehyde react under reflux in ethanol at 78°C for 12 hours. This method yields 1H-imidazole derivatives with 85-90% conversion efficiency in laboratory settings.
Table 1: Comparative Analysis of Imidazole Core Synthesis Methods
| Method | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Debus condensation | Glyoxal, NH4OAc, paraformaldehyde | Ethanol, 78°C, 12h | 88 | 92 |
| Microwave-assisted | Glyoxal, urea, formaldehyde | 150W, 140°C, 45min | 94 | 96 |
| Flow chemistry | Methylglyoxal, NH3 gas | Continuous reactor | 91 | 98 |
Microwave-assisted synthesis reduces reaction time to 45 minutes with 94% yield by enhancing molecular collision frequency. Industrial processes often employ continuous flow systems to improve thermal regulation and scalability.
Thiolation for Sulfanyl Group Installation
Thiol functionalization proceeds via nucleophilic aromatic substitution using sodium hydrosulfide (NaSH) in DMF at 120°C. The reaction mechanism involves:
- Deprotonation of NaSH to generate HS⁻ nucleophile
- SNAr attack at the C2 position of imidazole
- Elimination of chloride leaving group
Table 2: Thiolation Reaction Optimization Parameters
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 115-125°C | ±3% per 5°C change |
| NaSH Equivalents | 2.5-3.0 eq | Maximizes at 3.0 eq |
| Solvent | DMF > DMSO > NMP | Polarity-dependent |
Industrial protocols incorporate phase-transfer catalysts like tetrabutylammonium bromide to enhance reaction homogeneity, achieving 92% conversion in batch reactors.
Acetamide Formation via Amine Coupling
The final acetylation employs propylphosphonic anhydride (T3P®) as coupling reagent:
- Activate 2-mercaptoacetic acid with T3P (1.2 eq) in DMF
- Add cyclohexylamine (1.05 eq) at 0°C
- Warm to 25°C and stir for 6 hours
This method produces 95% yield with <0.5% residual thiol content. Comparative studies show T3P outperforms traditional agents:
Table 3: Coupling Reagent Efficiency Comparison
| Reagent | Yield (%) | Epimerization (%) | Reaction Time (h) |
|---|---|---|---|
| T3P | 95 | 0.2 | 6 |
| EDCl/HOBt | 87 | 1.8 | 12 |
| DCC | 82 | 3.4 | 18 |
Industrial-Scale Production and Optimization
Catalytic System Design
Modern manufacturing plants utilize heterogeneous catalysis for improved separation:
- Imidazole formation: Zeolite H-beta (SiO2/Al2O3 = 30)
- Ullmann coupling: CuO/MgO (5% loading)
- Thiolation: Nanocrystalline KF/Al2O3
These systems enable catalyst recycling for ≥10 batches with <5% activity loss.
Purification Protocol Stack
Multi-stage purification ensures pharmacopeial-grade product:
- Liquid-liquid extraction : Remove copper residues with 10% EDTA solution
- Crystallization : Ethyl acetate/n-hexane (1:3 v/v) at -20°C
- Chromatography : Silica gel column with gradient elution (hexane → EtOAc)
- Lyophilization : Final drying under 0.1 mbar, -50°C
This sequence achieves 99.7% chemical purity by HPLC analysis.
Emerging Technologies and Alternative Pathways
Biocatalytic Approaches
Recent trials employ imine reductases (IREDs) for stereoselective amide bond formation:
- IRED-114 variant: kcat = 12.7 s⁻¹, Km = 2.4 mM
- NADPH cofactor recycling system
- 88% yield in aqueous buffer (pH 7.4, 37°C)
Photochemical Activation
UV-mediated thiol-ene click chemistry (365 nm LED):
- 2-Mercaptoacetic acid derivative + cyclohexylamine
- Eosin Y photocatalyst (0.5 mol%)
- 92% yield in 2 hours under solvent-free conditions
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the imidazole ring or the acetamide moiety.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives or amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structures to 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide exhibit significant antimicrobial activities. Imidazole derivatives are known to be effective against a range of bacterial and fungal strains. The sulfanyl group may enhance this activity by facilitating interactions with microbial enzymes.
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Ketoconazole | 0.5 | Candida albicans |
| Miconazole | 0.25 | Aspergillus niger |
Anticancer Activity
The compound is also being explored for its anticancer properties. Its mechanism of action involves inhibiting specific protein kinases that play crucial roles in cell signaling pathways associated with cancer progression. By coordinating with metal ions in the active sites of these proteins, the compound can modulate their activity, potentially leading to reduced tumor growth.
Recent studies have shown that imidazole derivatives can effectively inhibit various kinases involved in oncogenic signaling, suggesting that 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide may have therapeutic potential against malignancies.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of imidazole derivatives similar to 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide:
- Antimicrobial and Anticancer Evaluation
- Inhibition of Protein Kinases
- Potential in Tuberculosis Treatment
Mechanism of Action
The mechanism of action of 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Analysis
Key Observations :
- The pyrazolone core in ’s compound introduces a ketone group, altering hydrogen-bonding capacity .
- Chlorine Position : The 3-chlorophenyl group in the target compound vs. 3,4-dichlorophenyl in ’s compound may lead to divergent electronic and steric effects, affecting receptor binding .
- Sulfanyl vs. Methylsulfanyl : The target’s sulfanyl bridge (-S-) provides greater conformational flexibility than the methylsulfanyl (-SMe) group in , which is sterically smaller .
Yield Comparison :
Physicochemical Properties
- Solubility : The cyclohexyl group in the target compound likely reduces aqueous solubility compared to the phenylacetamide in . The dichlorophenyl group in further decreases solubility due to hydrophobicity.
- Crystallinity : ’s compound forms dimers via N–H⋯O hydrogen bonds, whereas the target compound’s cyclohexyl group may favor hydrophobic crystal packing .
Spectroscopic Data
Research Implications
- Thermodynamic Stability : The cyclohexyl group may enhance metabolic stability compared to smaller substituents in , though this requires experimental validation.
Biological Activity
The compound 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide has garnered attention in recent years due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research surrounding this compound.
- Molecular Formula : C19H22ClN3OS
- Molecular Weight : 371.8837 g/mol
- CAS Number : 851079-01-1
- Structure : The compound features an imidazole ring, a cyclohexyl group, and a chlorophenyl moiety, which contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds with imidazole structures often exhibit antimicrobial activity. A study focusing on similar imidazole derivatives demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The presence of the chlorophenyl group is hypothesized to enhance this activity through increased lipophilicity, facilitating better membrane penetration.
Anticancer Activity
Preliminary investigations into the anticancer properties of 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide revealed promising results. In vitro studies showed that this compound could induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways, including the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. In animal models, it significantly reduced markers of inflammation, such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.
Table of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive bacteria | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Reduction of TNF-alpha and IL-6 |
Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as a therapeutic agent in combating bacterial infections.
Study 2: Anticancer Mechanisms
In a recent publication by Johnson et al. (2024), the anticancer effects were assessed in human breast cancer cell lines. The study found that treatment with the compound resulted in a significant decrease in cell viability (p < 0.05) and an increase in apoptotic markers, suggesting that it could be developed as a novel anticancer drug.
Q & A
Q. How do electronic effects of substituents influence bioactivity?
- Analysis:
- Hammett plots correlate substituent σ values (e.g., 3-Cl σ = 0.37) with log(1/IC₅₀) to quantify electronic contributions .
- DFT calculations (Gaussian 09) assess frontier orbitals; lower LUMO energy in 3-chlorophenyl derivatives enhances electrophilic reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
